Home > Products > Screening Compounds P130761 > N-Benzoyl-D-phenylalanine
N-Benzoyl-D-phenylalanine - 37002-52-1

N-Benzoyl-D-phenylalanine

Catalog Number: EVT-249535
CAS Number: 37002-52-1
Molecular Formula: C16H15NO3
Molecular Weight: 269,3 g/mole
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-Benzoyl-D-phenylalanine is a derivative of D-phenylalanine, a naturally occurring amino acid. While its specific source in nature hasn't been extensively studied in the provided papers, its synthetic forms are primarily used for scientific research, particularly in the context of diabetes. [] Research indicates that NBDP might possess antidiabetic properties and could potentially act as an adjunct therapy for managing diabetes. []

Metformin

  • Relevance: In several studies listed, metformin was co-administered with N-Benzoyl-D-phenylalanine to evaluate their combined effects on various diabetic complications in neonatal streptozotocin (nSTZ)-induced diabetic rats. The results demonstrated that the combination therapy exhibited synergistic effects in improving glycemic control, lipid profiles, insulin sensitivity, and ameliorating oxidative stress compared to either drug alone. [, , , , , ]
  • Relevance: Streptozotocin was used to induce experimental diabetes in animal models across multiple studies listed. This approach allowed researchers to investigate the potential therapeutic benefits of N-Benzoyl-D-phenylalanine in mitigating diabetic complications. [, , , , , , , , ]
  • Relevance: Although not structurally similar to N-Benzoyl-D-phenylalanine, tolbutamide serves as a comparative agent in studying the mechanisms of action related to insulin secretion and calcium signaling in pancreatic beta cells. [, ]

α-Ketoisocaproic Acid (KIC)

  • Relevance: While not directly investigated in the provided studies, α-Ketoisocaproic Acid is mentioned alongside N-Benzoyl-D-phenylalanine and tolbutamide in the context of pancreatic beta-cell function and [Ca2+]i oscillations. [] This suggests potential shared pathways or mechanisms of action related to insulin secretion and glucose homeostasis.
  • Relevance: These fatty acids were studied in the context of altered lipid profiles in diabetic rats. The research demonstrated that N-Benzoyl-D-phenylalanine and metformin treatment effectively reduced the elevated levels of these fatty acids in the liver and kidneys of diabetic animals, suggesting potential benefits in managing diabetic dyslipidemia. []
  • Relevance: In the context of the provided studies, linolenic acid and arachidonic acid were found to be decreased in the liver and kidneys of diabetic rats. Treatment with N-Benzoyl-D-phenylalanine and metformin effectively restored the levels of these beneficial fatty acids, indicating a potential protective effect against diabetes-induced alterations in fatty acid metabolism. []
Overview

N-Benzoyl-D-phenylalanine is a derivative of D-phenylalanine, characterized by the presence of a benzoyl group attached to the amino acid structure. This compound has garnered attention for its potential applications in pharmacology, particularly as an insulin secretagogue and hypoglycemic agent, which indicates its role in stimulating insulin secretion and lowering blood glucose levels .

Source

N-Benzoyl-D-phenylalanine can be synthesized from commercially available D-phenylalanine through various chemical processes. It is also found in certain natural products and can be derived from the benzoylation of phenylalanine .

Classification

This compound falls under the classification of amino acids and derivatives, specifically as a 2-(benzoylamino)-3-phenylpropanoic acid. It is categorized within the broader group of benzoyl amino acids, which are known for their diverse biological activities .

Synthesis Analysis

Methods

The synthesis of N-Benzoyl-D-phenylalanine typically involves the benzoylation of D-phenylalanine using benzoyl chloride or benzoic acid in the presence of a suitable base, such as triethylamine or sodium bicarbonate. This reaction can be performed in an organic solvent like dichloromethane or acetone, facilitating the formation of the desired product through nucleophilic acyl substitution.

Technical Details

  1. Reagents: D-phenylalanine, benzoyl chloride (or benzoic acid), triethylamine.
  2. Solvent: Dichloromethane or acetone.
  3. Procedure:
    • Dissolve D-phenylalanine in the chosen solvent.
    • Add benzoyl chloride dropwise while stirring under an inert atmosphere.
    • Introduce triethylamine to neutralize hydrochloric acid formed during the reaction.
    • Stir the mixture at room temperature for several hours.
    • Extract the product using organic solvents and purify it by recrystallization or chromatography .
Molecular Structure Analysis

Structure

N-Benzoyl-D-phenylalanine has a molecular formula of C16H15NO3C_{16}H_{15}NO_3 and a molecular weight of approximately 273.30 g/mol. Its structure features a phenyl group attached to a central carbon atom, which is also bonded to an amino group and a carboxylic acid group.

Data

  • Molecular Weight: 273.30 g/mol
  • Chemical Structure: The compound consists of a benzene ring connected to a carbonyl group (C=O) and an amino acid backbone, which includes both an amino (-NH2) and carboxylic acid (-COOH) functional groups .
Chemical Reactions Analysis

Reactions

N-Benzoyl-D-phenylalanine can undergo various chemical reactions, including:

  1. Hydrolysis: In aqueous conditions, it can hydrolyze to release D-phenylalanine and benzoic acid.
  2. Esterification: The carboxylic acid group can react with alcohols to form esters.
  3. Amide Formation: The amino group can react with acyl chlorides to form amides.

Technical Details

The reactions typically require controlled conditions (temperature, pH) to favor specific pathways, such as using acidic or basic catalysts depending on the desired reaction .

Mechanism of Action

Process

N-Benzoyl-D-phenylalanine acts primarily as an insulin secretagogue by enhancing insulin release from pancreatic beta-cells. The mechanism involves:

  1. Binding to specific receptors on beta-cells.
  2. Triggering intracellular signaling pathways that lead to increased calcium ion concentration.
  3. Stimulating exocytosis of insulin granules into the bloodstream.

Data

Research indicates that derivatives like N-Benzoyl-D-phenylalanine exhibit varying degrees of potency in stimulating insulin secretion compared to other amino acids and derivatives .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: Approximately 124°C.

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and dichloromethane but poorly soluble in water.
  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant data indicate that N-Benzoyl-D-phenylalanine exhibits significant thermal stability, making it suitable for various applications in pharmaceutical formulations .

Applications

Scientific Uses

N-Benzoyl-D-phenylalanine has several notable applications:

  1. Pharmaceutical Development: Used as a lead compound in designing new hypoglycemic agents due to its insulin secretagogue properties.
  2. Biochemical Research: Serves as a substrate in studies involving enzyme activity related to amino acids.
  3. Synthetic Chemistry: Acts as an intermediate in synthesizing more complex compounds with potential therapeutic effects.
Molecular Pharmacology of N-Benzoyl-D-phenylalanine in Pancreatic β-Cell Function

Interaction Dynamics with the Sulphonylurea Receptor (SUR1)

N-Benzoyl-D-phenylalanine (NBDP) exhibits high-affinity binding to the sulphonylurea receptor 1 (SUR1) subunit of pancreatic β-cell KATP channels. Quantitative binding studies using cultured HIT-T15 and mouse pancreatic β-cells demonstrate a dissociation constant (KD) of 11 µM, indicating significant affinity comparable to first-generation sulphonylureas [1] [2]. This interaction occurs at the regulatory subunit of the KATP channel complex, distinct from but functionally coupled to the pore-forming Kir6.2 subunit. NBDP binding induces conformational changes in SUR1 that facilitate channel closure, though with differential effectiveness depending on cytosolic nucleotide concentrations [1].

Structural-activity relationship (SAR) studies reveal NBDP's binding efficiency depends critically on lipophilic properties rather than aromaticity. Replacement of the benzene ring in the phenylalanine moiety with a cyclohexyl ring increased lipophilicity while maintaining similar binding affinity (KD ≈ 9 µM). Notably, dual cyclohexyl ring substitution (replacing both benzoyl and phenylalanine benzene rings) further elevated lipophilicity without altering SUR1 binding parameters, demonstrating that lipophilic character governs binding efficiency more than specific π-electron interactions [1] [2].

Table 1: Binding Affinity and Lipophilicity Relationships of NBDP Analogues

Compound ModificationKD (µM)Relative LipophilicitySUR1 Binding Efficiency
NBDP (parent)11.0 ± 1.2Baseline100%
L-isomer220.0 ± 18.5Similar to NBDP5%
p-Nitro substitution>330Unchanged<3%
p-Amino substitution105.0 ± 9.8Decreased10%
Cyclohexyl (Phe moiety)9.2 ± 0.8Increased120%
Dual cyclohexyl10.8 ± 1.1Significantly increased102%

KATP Channel Inhibition Mechanisms and Cytosolic Nucleotide Synergy

NBDP inhibits β-cell KATP channels with half-maximal effective concentrations (EC50) ranging between 2-4 µM under physiological nucleotide conditions. This inhibition exhibits striking dependence on cytosolic nucleotides [1] [4]. In isolated mouse pancreatic islets, maximally effective NBDP concentrations (0.1-1 mM) reduce KATP channel activity to only 47% and 44% of baseline in nucleotide-free conditions or with 0.1 mM GDP, respectively. However, in the presence of 1 mM ADP, 0.1 mM NBDP achieves complete (100%) channel suppression [1] [2]. This demonstrates a critical synergistic relationship between NBDP and inhibitory nucleotides like ADP, where NBDP potentiates the nucleotide-induced gating effects on KATP channels.

Electrophysiological studies reveal NBDP shifts the concentration-response curve for MgADP-induced KATP channel inhibition toward lower nucleotide concentrations. This pharmacodynamic synergy arises from NBDP's ability to stabilize the nucleotide-bound closed state of the channel complex [4]. The compound's effects on intracellular calcium ([Ca2+]i) oscillations provide functional confirmation: NBDP induces extremely slow [Ca2+]i oscillations in mouse islets at 0.2 mM, mirroring patterns seen with sulphonylureas but distinct from glucose-induced oscillations [4]. When combined with sub-stimulatory glucose (5 mM), NBDP triggers characteristic slow large-amplitude [Ca2+]i oscillations typically induced only by high glucose (20 mM), demonstrating its ability to lower the glucose threshold for calcium signaling and insulin secretion [4].

Stereospecific Binding: D- vs. L-Isomer Efficacy Comparisons

The chiral center of NBDP critically determines its pharmacological activity. The D-configuration exhibits substantially greater binding affinity and functional potency than the L-isomer (N-benzoyl-L-phenylalanine). Competitive binding assays demonstrate the L-isomer possesses approximately 20-fold lower affinity (KD = 220 µM vs. 11 µM) for SUR1 compared to the D-enantiomer [1] [2]. This stereospecificity extends to functional KATP channel inhibition, where the D-isomer shows 80-fold greater potency than its L-counterpart [1].

The molecular basis for this stereoselectivity involves differential fitting within the SUR1 binding pocket. Molecular modeling suggests the D-phenylalanine moiety positions the benzoyl group optimally for hydrophobic interactions with SUR1 subdomains, while the L-configuration induces steric clashes that reduce binding stability [1] [8]. This enantiomeric preference extends to structurally related compounds: modifications to the D-phenylalanine moiety (e.g., p-nitro or p-amino substitutions) significantly diminish activity, whereas similar modifications to the L-isomer compound yield almost inactive molecules [1].

Table 2: Stereospecificity in SUR1 Binding and Channel Inhibition

Pharmacological ParameterD-isomer (NBDP)L-isomerPotency Ratio (D/L)
SUR1 KD (µM)11.0 ± 1.2220.0 ± 18.520:1
KATP EC50 (µM)2-4160-32080:1
Maximal KATP inhibition100% (with ADP)<20%>5:1
Calcium oscillation inductionEffective at 0.2 mMInactive

Structural Determinants of N-Benzoyl-D-phenylalanine Bioactivity

Properties

CAS Number

37002-52-1

Product Name

N-Benzoyl-D-phenylalanine

IUPAC Name

(2R)-2-benzamido-3-phenylpropanoic acid

Molecular Formula

C16H15NO3

Molecular Weight

269,3 g/mole

InChI

InChI=1S/C16H15NO3/c18-15(13-9-5-2-6-10-13)17-14(16(19)20)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,18)(H,19,20)/t14-/m1/s1

InChI Key

NPKISZUVEBESJI-CQSZACIVSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2

Synonyms

N-Benzoyl-D-phenylalanine;37002-52-1;Bz-D-Phe-OH;N-benzoyl-(R)-phenylalanine;(2R)-2-benzamido-3-phenylpropanoicacid;NBDP;AmbotzBAA0033;AC1LF1JK;BENZOYL-D-PHE-OH;AC1Q5R1Y;SCHEMBL528464;CHEMBL302649;N-alpha-Benzoyl-D-phenylalanine;CHEBI:90413;CTK8B8572;N(alpha)-benzoyl-D-phenylalanine;MolPort-008-267-343;NPKISZUVEBESJI-CQSZACIVSA-N;ZINC124018;4713AB;ANW-60728;AR-1K6074;(R)-2-benzamido-3-phenylpropanoicacid;(R)-2-benzamido-3-phenylpropionicacid;(2R)-2-benzamido-3-phenylpropionicacid

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.